

Application Notes and Protocols: Measuring Elabela(19-32) Effects on Cardiac Contractility

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Elabela (ELA), also known as Apela or Toddler, is a recently discovered endogenous peptide hormone that plays a crucial role in cardiovascular development and function.[1][2][3] Acting as a ligand for the G-protein coupled apelin receptor (APJ), ELA exhibits a range of physiological effects, including the regulation of blood pressure and cardiac contractility.[4][5][6] The bioactive fragment, **Elabela(19-32)**, has been shown to retain the potent cardiovascular activities of the full-length peptide, making it a molecule of significant interest for therapeutic development.[7][8][9]

These application notes provide detailed protocols for assessing the effects of **Elabela(19-32)** on cardiac contractility using established ex vivo, in vivo, and in vitro methodologies. The provided information is intended to guide researchers in designing and executing experiments to elucidate the inotropic properties of this promising peptide.

Mechanism of Action: Elabela Signaling in Cardiomyocytes

Elabela binds to the APJ receptor, a class A G-protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events that ultimately modulate cardiac contractility.[5][10]

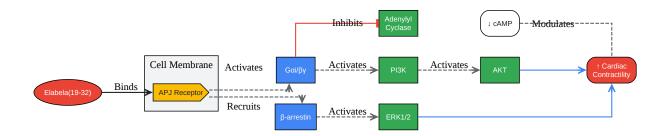


Upon binding, ELA can activate both G-protein dependent and β -arrestin dependent pathways. [4][11][12]

Key signaling pathways implicated in ELA's positive inotropic effects include:

- Gαi-mediated pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][5][13]
- ERK1/2 Activation: Elabela has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway known to be involved in cardiomyocyte function.[4][9][13][14]
- PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling cascade, a critical regulator of cell survival and function, has also been shown to be activated by Elabela, contributing to its cardioprotective effects.[10]
- β-arrestin Pathway: Elabela can also signal through β-arrestin pathways, which can independently influence downstream cellular responses.[4][12]

The interplay of these pathways results in an increase in the force of contraction of the heart muscle.



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Caption: Elabela(19-32) signaling pathway in cardiomyocytes.



Data Presentation: Quantitative Effects of Elabela on Cardiac Contractility

The following tables summarize the reported effects of Elabela on key parameters of cardiac contractility.

Table 1: In Vivo Effects of Elabela on Cardiac Function in Rats

Parameter	Treatment	Dose	Change from Baseline/Contr ol	Reference
Left Ventricular Ejection Fraction (LVEF)	ELA-32	20 nmol	+10.3 ± 0.7%	[15]
ELA-32	150 nmol	+13.5 ± 1.7%	[15]	
Right Ventricular Ejection Fraction (RVEF)	ELA-32	20 nmol	+8.0 ± 1.5%	[15]
ELA-32	150 nmol	+9.0 ± 1.8%	[15]	
Cardiac Output (CO)	ELA-32	20 nmol	Increased	[15]
ELA-32	150 nmol	Increased	[15]	
Fractional Shortening (FS)	Elabela	10 nmol/kg/hr	Significantly improved	[16][17]

Table 2: Ex Vivo Effects of Elabela(19-32) on Isolated Rat Heart



Parameter	Treatment	Observation	Reference
Left Ventricular Developed Pressure (LVDP)	ELA(19-32)	Increased	[7]
Positive Inotropic Effect	ELA(19-32)	Exerted positive inotropic effects	[7][18]

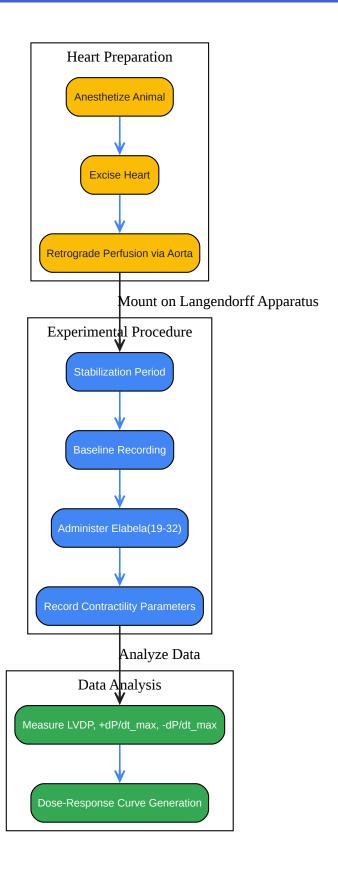
Experimental Protocols

The following are detailed protocols for assessing the effects of **Elabela(19-32)** on cardiac contractility.

Protocol 1: Ex Vivo Assessment using the Langendorff Isolated Heart Preparation

This protocol allows for the assessment of cardiac contractility in an isolated heart, free from systemic neurohumoral influences.





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